molecular formula C27H34N4O8 B12362678 Ornithine, N2,N5-dicarboxy-N5-(carboxyamidino)-, dibenzyl tert-butyl ester (7CI); 11-Oxa-2,4,9-triazatridecanoic acid, 8-carboxy-3-imino-12,12-dimethyl-10-oxo-4-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester, (S)-

Ornithine, N2,N5-dicarboxy-N5-(carboxyamidino)-, dibenzyl tert-butyl ester (7CI); 11-Oxa-2,4,9-triazatridecanoic acid, 8-carboxy-3-imino-12,12-dimethyl-10-oxo-4-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester, (S)-

Cat. No.: B12362678
M. Wt: 542.6 g/mol
InChI Key: FVWNVCDDYWITMG-NRFANRHFSA-N
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Description

Ornithine, N2,N5-dicarboxy-N5-(carboxyamidino)-, dibenzyl tert-butyl ester (7CI); 11-Oxa-2,4,9-triazatridecanoic acid, 8-carboxy-3-imino-12,12-dimethyl-10-oxo-4-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester, (S)- is a complex organic compound. It is a derivative of ornithine, an amino acid that plays a crucial role in the urea cycle. This compound is characterized by its unique structure, which includes multiple functional groups such as carboxy, carboxyamidino, and phenylmethoxycarbonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from ornithine. The key steps include the protection of amino groups, the introduction of carboxyamidino and phenylmethoxycarbonyl groups, and the final esterification. The reaction conditions typically involve the use of protecting groups such as tert-butyl and benzyl groups to prevent unwanted side reactions. Common reagents used in these reactions include carbodiimides for coupling reactions and strong acids or bases for deprotection steps.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the production process.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The carboxy and carboxyamidino groups can be oxidized to form corresponding oxo derivatives.

    Reduction: The imino group can be reduced to form amine derivatives.

    Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted phenylmethoxycarbonyl compounds.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: Used in the production of pharmaceuticals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of enzymes involved in the urea cycle and other metabolic pathways. The carboxyamidino group is particularly important for its binding affinity to enzyme active sites, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ornithine: The parent amino acid, involved in the urea cycle.

    Arginine: Another amino acid with a similar structure and function.

    Citrulline: An intermediate in the urea cycle, structurally related to ornithine.

Uniqueness

This compound is unique due to its multiple functional groups and complex structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H34N4O8

Molecular Weight

542.6 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid

InChI

InChI=1S/C27H34N4O8/c1-27(2,3)39-25(35)29-21(22(32)33)15-10-16-31(26(36)38-18-20-13-8-5-9-14-20)23(28)30-24(34)37-17-19-11-6-4-7-12-19/h4-9,11-14,21H,10,15-18H2,1-3H3,(H,29,35)(H,32,33)(H2,28,30,34)/t21-/m0/s1

InChI Key

FVWNVCDDYWITMG-NRFANRHFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN(C(=N)NC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN(C(=N)NC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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